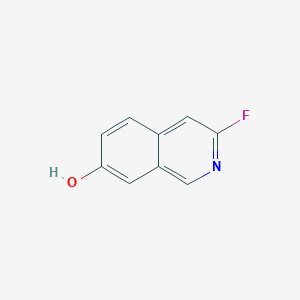

3-Fluoroisoquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

3-fluoroisoquinolin-7-ol |

InChI |

InChI=1S/C9H6FNO/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H |

InChI Key |

DPWAIRGTVGFTDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoroisoquinolin 7 Ol and Analogues

Precursor Synthesis and Derivatization Strategies

The foundation of any successful synthesis lies in the preparation of the starting materials. For complex molecules like 3-Fluoroisoquinolin-7-ol, this involves creating specifically fluorinated building blocks and assembling the fundamental isoquinoline (B145761) structure.

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. researchgate.net A key strategy for preparing fluorinated precursors for isoquinoline synthesis is directed ortho-lithiation. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a related fluorinated scaffold, begins with the acylation of 2-(3-fluorophenyl)ethylamine. nih.gov The fluorine atom directs the subsequent lithiation to the adjacent ortho position, enabling the introduction of another functional group that facilitates cyclization into the desired fluorinated isoquinoline precursor. nih.govresearchgate.net This method highlights a reliable pathway for creating regioselectively fluorinated aromatic compounds that are primed for further transformation into the isoquinoline core. nih.gov

A variety of methods have been established for the construction of the core isoquinoline ring system. nih.gov Traditional approaches, which remain relevant, include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. harvard.edunih.govquimicaorganica.org The Bischler-Napieralski synthesis, for example, involves the acid-catalyzed cyclization of β-phenylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the aromatic isoquinoline. organic-chemistry.orgpharmaguideline.commdpi.com

More contemporary methods often employ transition-metal catalysis to achieve greater efficiency and functional group tolerance. nih.gov Palladium- and copper-catalyzed reactions, for instance, can be used for coupling and annulation cascades to build the heterocyclic ring. organic-chemistry.org One modern approach involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles, providing a highly direct route to 3-substituted isoquinolines. harvard.edu Another strategy utilizes isoquinolin-1(2H)-ones as versatile scaffolds that can be activated for C1- and C4-substitution via Pd-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These diverse methods provide a robust toolbox for creating a wide array of substituted isoquinoline cores, which can then be further functionalized.

| Synthesis Method | Description | Starting Materials | Key Intermediates |

| Bischler-Napieralski | Acid-catalyzed cyclodehydration of an N-acyl-β-arylethylamine. pharmaguideline.com | β-phenylethylamine, acyl chloride/anhydride | N-acyl-β-arylethylamine, Dihydroisoquinoline |

| Pictet-Spengler | Acid-catalyzed reaction of a β-arylethylamine with an aldehyde or ketone. nih.gov | β-arylethylamine, Aldehyde/Ketone | Schiff base, Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. quimicaorganica.org | Benzaldehyde, Aminoacetaldehyde diethyl acetal | Schiff base (aldimine) |

| Rh(III)-Catalyzed C-H Activation | Directed C-H activation and annulation with a coupling partner. acs.org | Aryl compound with directing group (e.g., oxime), Alkyne/Diazo compound | Rhodacycle |

Direct Synthetic Routes to this compound

Directly forging the this compound structure, particularly with its specific substitution pattern, benefits immensely from modern catalytic techniques that allow for the precise and efficient formation of C-C and C-N bonds.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines and their derivatives. acs.orgorganic-chemistry.org This strategy typically involves the use of a directing group on an aromatic precursor, which guides the rhodium catalyst to activate a specific C-H bond for subsequent annulation with a coupling partner. bohrium.com Various directing groups, such as oximes, hydrazones, and imidates, have been successfully employed. acs.orgnih.gov The coupling partners can include alkynes, alkenes, or diazo compounds, allowing for the rapid assembly of multisubstituted isoquinolines under relatively mild conditions and often without the need for harsh oxidants. organic-chemistry.orgrsc.orgresearchgate.net

The mechanism of these Rh(III)-catalyzed reactions has been a subject of detailed investigation. rsc.org The process is generally understood to begin with a concerted metalation-deprotonation step, where the directing group on the aromatic substrate coordinates to the rhodium center, facilitating the activation of a nearby C-H bond to form a five- or six-membered rhodacycle intermediate. nih.gov This step is often irreversible and rate-determining.

Following the formation of the rhodacycle, the coupling partner (e.g., an alkyne or a rhodium carbene from a diazo compound) coordinates to the metal center and undergoes migratory insertion into the Rh-C bond. nih.govacs.org The final phase involves a cyclization and/or reductive elimination sequence, which closes the heterocyclic ring, and subsequent aromatization, often through dehydration or another elimination step, regenerates the active catalyst and releases the final isoquinoline product. nih.govacs.org Kinetic isotope effect studies and the isolation of key rhodacycle intermediates have provided significant support for this proposed pathway. nih.govrsc.org

A particularly relevant approach for synthesizing analogues of this compound is the Rh(III)-catalyzed cascade reaction between arylimidates and diazo compounds. nih.govacs.org In this reaction, the arylimidate serves as the C-H activation substrate, with the imidate functionality acting as the directing group. nih.gov The diazo compound, upon reaction with the rhodium catalyst, generates a rhodium carbene intermediate.

This carbene then couples with the arylimidate via the C-H activation pathway, leading to an intermolecular C-C bond formation followed by an intramolecular C-N bond formation. nih.govacs.orgresearchgate.net This cascade process directly constructs the isoquinoline ring. A key feature of this method is that it can provide direct access to isoquinolin-3-ols when appropriate diazo compounds, such as α-diazo esters, are used, followed by a dehydration step. nih.govacs.org This oxidant-free reaction provides a direct and efficient route to hydroxylated isoquinoline scaffolds, which are close structural relatives of the target compound. researchgate.net

| Component | Role in Rh(III)-Catalyzed Synthesis | Example |

| Aryl Substrate | Provides the benzene (B151609) ring portion of the isoquinoline. | Benzimidate, Aryl Ketoxime |

| Directing Group | Coordinates to the Rh(III) catalyst to direct C-H activation at the ortho position. | Imidate, Oxime, Hydrazone acs.orgnih.gov |

| Coupling Partner | Provides the atoms necessary to form the new heterocyclic ring. | Diazo compounds, Alkynes, Alkenes organic-chemistry.orgnih.gov |

| Catalyst | Facilitates the C-H activation and annulation cascade. | [Cp*RhCl₂]₂ or related Rh(III) complexes researchgate.net |

Rhodium(III)-Catalyzed C-H Activation and Cyclization Strategies

Dehydrogenative Coupling/Cyclization Approaches

Dehydrogenative coupling represents a powerful strategy for the formation of C-C and C-N bonds, often involving the activation of C-H bonds. While direct examples leading to this compound are not prevalent in the literature, the principles of this approach can be applied to the synthesis of the isoquinoline framework. This method typically involves an intramolecular cyclization of a suitably substituted phenethylamine (B48288) derivative, where a C-H bond on the aromatic ring is activated and coupled with a nitrogen-containing side chain, followed by dehydrogenation to form the aromatic isoquinoline ring. The use of transition metal catalysts is often essential to facilitate this transformation.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively utilized in the construction of heterocyclic systems, including isoquinolines. organic-chemistry.org One notable approach involves the palladium-catalyzed coupling of an o-iodobenzaldehyde derivative with a terminal acetylene, followed by a copper-catalyzed cyclization to yield the isoquinoline core. organic-chemistry.org This method offers a versatile route to a variety of substituted isoquinolines.

Another powerful palladium-catalyzed method is the C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This strategy provides access to 3,4-dihydroisoquinolin-1(2H)-ones, which can serve as precursors to fully aromatic isoquinolines. The reaction proceeds with high regioselectivity, and the resulting products can be obtained in good yields. mdpi.com

A general representation of a palladium-catalyzed cyclization to form a substituted isoquinoline is shown below:

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| o-iodobenzaldehyde tert-butylimine, Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Phenylisoquinoline | - | organic-chemistry.org |

| N-methoxybenzamide, Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-one | 53-87% | mdpi.com |

Radical Cyclization Methodologies

Radical cyclizations offer an alternative pathway for the construction of the isoquinoline skeleton. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. While specific examples for the synthesis of this compound are scarce, the general methodology has been applied to the synthesis of fluorinated quinolines and can be conceptually extended to isoquinolines.

One relevant strategy involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. nih.gov In this approach, reaction of the difluorostyrene (B1617740) derivative with an organolithium reagent generates a nitrogen anion which then displaces a vinylic fluorine atom to form the 3-fluoroisoquinoline (B1619788) ring system. nih.gov This method is particularly noteworthy as it directly installs the fluorine atom at the 3-position of the isoquinoline core.

Diels-Alder Reactions in Isoquinoline Construction

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been employed in the synthesis of isoquinoline derivatives. nih.gov This [4+2] cycloaddition reaction typically involves a diene and a dienophile. In the context of isoquinoline synthesis, a common strategy involves the reaction of a 2(1H)-pyridone bearing an electron-withdrawing group with a substituted 1,3-butadiene. nih.gov The resulting adduct can then be further transformed to yield the isoquinoline skeleton. This approach allows for the construction of the isoquinoline ring with a high degree of stereochemical control.

Fluorination Strategies for Isoquinolin-7-ol Derivatives

The introduction of a fluorine atom onto the isoquinoline ring system is a crucial step in the synthesis of this compound. Direct fluorination methods are often preferred for their efficiency.

Direct Electrophilic Fluorination

Direct electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org This method is a direct way to introduce a fluorine atom onto the aromatic ring. For the synthesis of this compound, this strategy would ideally be applied to an isoquinolin-7-ol precursor. The hydroxyl group at the 7-position is an activating group, which would direct the electrophilic fluorination to the ortho and para positions. However, the regioselectivity of such a reaction on the isoquinoline nucleus can be complex due to the influence of the nitrogen atom in the heterocyclic ring.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The choice of reagent and reaction conditions can significantly influence the outcome of the fluorination reaction. While direct electrophilic fluorination of isoquinolin-7-ol itself is not well-documented, the principles of this methodology are well-established and could be applied in a research context to achieve the desired fluorination. researchgate.net

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, relatively mild fluorinating agent. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available fluorinating agent. |

Nucleophilic Fluorination Methods for Aromatic Systems

Nucleophilic fluorination is a key strategy for the introduction of fluorine onto an aromatic ring. This typically involves the displacement of a leaving group by a fluoride (B91410) ion. While direct nucleophilic aromatic substitution (SNAr) of a leaving group like a halogen or a nitro group at the 3-position of an isoquinoline ring is conceivable, the electron-rich nature of the isoquinoline system can make this challenging without the presence of strong electron-withdrawing groups.

A prominent method for introducing fluorine via a nucleophilic pathway is the Balz-Schiemann reaction . This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org In the context of synthesizing this compound, this would likely involve the diazotization of a 3-aminoisoquinolin-7-ol (B15072404) precursor. The general steps of the Balz-Schiemann reaction are as follows:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF4) to precipitate the diazonium tetrafluoroborate salt.

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.

The reaction is conceptually similar to the Sandmeyer reaction but is specific for the synthesis of aryl fluorides. wikipedia.org

| Step | Reagents | Intermediate/Product |

| 1. Diazotization | NaNO₂, HCl | Aryl diazonium chloride |

| 2. Anion Exchange | HBF₄ | Aryl diazonium tetrafluoroborate |

| 3. Fluorination | Heat (Δ) | Aryl fluoride |

Recent advancements in the Balz-Schiemann reaction have focused on improving yields and reaction conditions. For instance, the use of hexafluorophosphates (PF6⁻) or hexafluoroantimonates (SbF6⁻) as counterions has been shown to improve yields for certain substrates. wikipedia.org Furthermore, hypervalent iodine(III) catalysts have been developed to facilitate the Balz-Schiemann reaction under milder conditions (25–60 °C), which enhances its functional group tolerance and safety profile. cas.cn

Fluorodehydroxylation Approaches

Fluorodehydroxylation, the direct substitution of a hydroxyl group with fluorine, is a desirable transformation in organic synthesis. However, the poor leaving group ability of the hydroxide (B78521) ion makes this a challenging process for aromatic systems. Direct fluorodehydroxylation of a hydroxyisoquinoline at the 3-position is not a standard or facile reaction.

More commonly, the hydroxyl group is first converted into a better leaving group, such as a triflate or a tosylate. Subsequently, nucleophilic fluorination can be attempted. However, for heteroaromatic systems, this approach can be complicated by competing reactions and the need for harsh reaction conditions.

An alternative strategy involves leveraging the reactivity of a related functional group. For instance, a 3-hydroxyisoquinoline (B109430) can exist in equilibrium with its tautomeric form, an isoquinolin-3(2H)-one. While not a direct fluorodehydroxylation, chemical manipulation of this keto-enol system could provide a route to the desired 3-fluoro derivative, although this is not a commonly reported method for this specific transformation.

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

The control of regioselectivity is paramount when synthesizing substituted isoquinolines like this compound. The position of the incoming fluorine atom is dictated by the synthetic method employed.

In the case of the Balz-Schiemann reaction , the regioselectivity is predetermined by the position of the amino group on the isoquinoline precursor. To synthesize this compound, one would require 3-aminoisoquinolin-7-ol as the starting material. The challenge then becomes the regioselective synthesis of this specific diamino-alcohol precursor.

For electrophilic fluorination reactions, the inherent electronic properties of the isoquinoline ring direct the incoming electrophile. The isoquinoline nucleus is generally more susceptible to electrophilic attack on the benzene ring portion (positions 5 and 8) rather than the pyridine (B92270) ring. Therefore, direct electrophilic fluorination of 7-hydroxyisoquinoline (B188741) would likely not yield the desired 3-fluoro isomer. However, the use of directing groups can influence the regiochemical outcome. For instance, in the fluorination of 8-aminoquinoline (B160924) amides and sulfonamides using Selectfluor, regioselective C-H fluorination at the C5 position has been achieved. rsc.org This highlights the potential for directing group strategies to control the position of fluorination on the isoquinoline scaffold.

In the synthesis of more complex analogues, such as tetrahydroisoquinolines, stereoselectivity also becomes a critical consideration. While the core aromatic structure of this compound does not possess stereocenters, any subsequent reduction or elaboration of the heterocyclic ring would necessitate control over the stereochemical outcome.

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. For the synthesis of this compound and its analogues, several green chemistry strategies can be considered.

Atom Economy: Traditional multi-step syntheses often suffer from poor atom economy. The development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates can significantly improve atom economy and reduce waste. For example, a one-pot synthesis of functionalized quinoline-fused fluorescent dihydro/spiro-quinazolinone derivatives has been developed using p-toluene sulfonic acid as a green promoter. nih.gov

Use of Greener Solvents and Reagents: The Balz-Schiemann reaction traditionally uses hazardous reagents and solvents. Recent research has explored the use of ionic liquids as a recyclable and safer reaction medium for this transformation. researchgate.net Ionic liquids can offer advantages such as high thermal stability, negligible vapor pressure, and the ability to be reused, thereby reducing the environmental impact. researchgate.net

Catalysis: The use of catalysts, particularly those that can operate under mild conditions, is a cornerstone of green chemistry. As mentioned earlier, the development of hypervalent iodine(III) catalysts for the Balz-Schiemann reaction allows the process to be carried out at lower temperatures, reducing energy consumption and improving safety. cas.cn

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Transformations of 3 Fluoroisoquinolin 7 Ol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) nucleus generally occurs on the benzene (B151609) ring, with the preferred positions being C-5 and C-8. The hydroxyl group at C-7 is a powerful activating group and an ortho-, para-director. Therefore, it is expected to direct incoming electrophiles primarily to the C-8 and C-6 positions. The fluorine atom at C-3, being a deactivating group, has a minor influence on the substitution pattern of the benzene ring. However, its electron-withdrawing nature further deactivates the pyridine (B92270) ring towards electrophilic attack.

While no direct experimental data on the electrophilic substitution of 3-Fluoroisoquinolin-7-ol is available, studies on related hydroxyquinolines and isoquinolines provide insights into the expected reactivity. For instance, the functionalization of hydroxyquinolines often proceeds at positions directed by the hydroxyl group. core.ac.uk Similarly, nitration of isoquinoline N-oxide yields 5-nitro and 8-nitro derivatives, indicating the preference for substitution on the benzene ring. jst.go.jp In the case of this compound, the C-8 position is anticipated to be the most reactive site for electrophilic attack due to the strong directing effect of the C-7 hydroxyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| C-8 | High | Ortho to the strongly activating hydroxyl group. |

| C-6 | Moderate | Para to the strongly activating hydroxyl group. |

| C-5 | Low | Meta to the hydroxyl group. |

| C-4 | Very Low | Part of the deactivated pyridine ring. |

Nucleophilic Substitution Reactions (e.g., at C-3 Fluorine or C-7 Hydroxyl)

The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack. The fluorine atom at the C-3 position, an activated position for nucleophilic aromatic substitution (SNAr), is expected to be a good leaving group. Recent research on 1-fluoroalkyl-3-fluoroisoquinolines has demonstrated that the fluorine atom at C-3 can be readily displaced by various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles, in polar solvents. rsc.orgnih.gov This suggests that this compound would likely undergo similar SNAr reactions at the C-3 position.

The hydroxyl group at C-7 can also participate in nucleophilic substitution reactions, for instance, through etherification. However, direct displacement of the hydroxyl group is generally difficult and would require its conversion into a better leaving group, such as a tosylate or triflate.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

| Reaction Type | Position | Reagents and Conditions | Expected Product | Reference (Analogous Reactions) |

| SNAr | C-3 | NaOMe, DMA, 80 °C | 3-Methoxyisoquinolin-7-ol | rsc.orgnih.gov |

| SNAr | C-3 | NaSMe, DMF, 20 °C | 3-(Methylthio)isoquinolin-7-ol | rsc.orgnih.gov |

| SNAr | C-3 | NH2NH2, i-PrOH, 100 °C | 3-Hydrazinylisoquinolin-7-ol | rsc.orgnih.gov |

| Etherification | C-7 | Alkyl halide, Base (e.g., K2CO3) | 7-Alkoxy-3-fluoroisoquinoline | General knowledge |

Oxidation and Reduction Pathways

The isoquinoline ring system can undergo both oxidation and reduction, with the outcome often depending on the reaction conditions and the nature of the substituents. Oxidation of the isoquinoline core typically yields phthalic acid and pyridine-3,4-dicarboxylic acid, indicating cleavage of the benzene and pyridine rings, respectively. researchgate.net However, the presence of substituents can influence the reaction's course. For example, the oxidation of 5-nitroisoquinoline (B18046) affects only the pyridine ring. smolecule.com

Reduction of the isoquinoline ring is also a common transformation. Catalytic hydrogenation of isoquinoline itself can lead to 1,2,3,4-tetrahydroisoquinoline. The reduction of 5-nitroisoquinoline N-oxide with palladium-carbon in a neutral medium yields 5-aminoisoquinoline. jst.go.jp For this compound, reduction would likely lead to the corresponding tetrahydroisoquinoline derivative, while the specifics of oxidation would depend on the chosen oxidizing agent and conditions.

Metal-Catalyzed Cross-Coupling Reactions at Functionalized Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. snnu.edu.cnresearchgate.netnih.govnih.gov For this compound, both the C-3 fluorine and the C-7 hydroxyl group (after conversion to a triflate) can serve as handles for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide or triflate and an organoboron compound. nih.gov It is highly plausible that this compound, after conversion of the hydroxyl group to a triflate (OTf), could undergo Suzuki-Miyaura coupling at the C-7 position. Furthermore, while C-F bond activation for cross-coupling is more challenging, recent advances have shown that under specific conditions, fluorinated heterocycles can participate in these reactions. Successful Suzuki-Miyaura couplings have been reported for chloro- and bromoisoquinolines. rsc.orgnih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Isoquinolines

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 4-Chloro-1-(trifluoromethyl)isoquinoline | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | High | rsc.orgnih.gov |

| 4-Bromo-1-(trifluoromethyl)isoquinoline | Arylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | Good | rsc.orgnih.gov |

Heck and Sonogashira Reactions

The Heck reaction couples an unsaturated halide or triflate with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. nih.govnih.govrsc.org Both reactions are typically catalyzed by palladium complexes. It is expected that a 7-triflyloxy-3-fluoroisoquinoline derivative could readily participate in both Heck and Sonogashira couplings to introduce alkenyl and alkynyl groups at the C-7 position, respectively. Recent work on 4-bromo-1-(trifluoromethyl)isoquinolines has demonstrated successful Heck and Sonogashira reactions. rsc.orgnih.gov

Table 4: Representative Conditions for Heck and Sonogashira Reactions of Halogenated Isoquinolines

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| Heck | 4-Bromo-1-(trifluoromethyl)isoquinoline | Styrene | Pd(OAc)2/PPh3 | Et3N | DMF | Good | rsc.orgnih.gov |

| Sonogashira | 4-Bromo-1-(trifluoromethyl)isoquinoline | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | High | rsc.orgnih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. arkat-usa.orglibretexts.org This reaction would be a viable method for introducing amino functionalities at the C-7 position of this compound after its conversion to a triflate. Successful Buchwald-Hartwig aminations of bromoisoquinolines have been reported, affording various N-arylisoquinolinamines in good yields. rsc.orgnih.govarkat-usa.org

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromoisoquinolines

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 4-Bromo-1-(trifluoromethyl)isoquinoline | Morpholine | Pd2(dba)3/Xantphos | Cs2CO3 | Toluene | Good | rsc.orgnih.gov |

| Isoquinolin-3-amine | Bromobenzene | Pd2(dba)3/JohnPhos | NaOtBu | Toluene | 46-94% | arkat-usa.org |

Derivatization of the Hydroxyl Group

The presence of a hydroxyl group at the C-7 position of the isoquinoline ring indicates that this compound can likely undergo typical reactions of phenolic compounds. However, specific studies detailing these transformations for this particular molecule are scarce.

Esterification Reactions

No specific examples of esterification reactions involving this compound are detailed in the available scientific literature. In principle, the hydroxyl group could be acylated using acyl chlorides or carboxylic anhydrides in the presence of a suitable base to form the corresponding esters.

Etherification Reactions

Similarly, there is a lack of specific documented methods for the etherification of this compound. Standard ether synthesis methodologies, such as the Williamson ether synthesis involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide, would be theoretically applicable.

Glycosylation Reactions

The glycosylation of this compound, which would involve the attachment of a sugar moiety to the hydroxyl group, has not been specifically reported. This type of transformation is crucial for modifying the pharmacokinetic properties of bioactive molecules.

Reactions Involving the Nitrogen Heterocycle

Tautomerism Studies: Keto-Enol and Lactim-Lactam Equilibria

The potential for tautomerism in this compound exists. The molecule could theoretically exist in equilibrium between the phenol (B47542) form (enol) and a keto tautomer. Additionally, considering the heterocyclic nitrogen, a lactim-lactam tautomerism is also a possibility. However, no specific studies or experimental data on the tautomeric equilibria of this compound have been found in the surveyed literature.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 3 Fluoroisoquinolin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. msu.edu For 3-Fluoroisoquinolin-7-ol, a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for a complete and unambiguous assignment of its structure. rsc.org

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For this compound, six signals in the aromatic region and one labile proton signal for the hydroxyl group are expected.

The protons on the pyridine (B92270) ring (H-1 and H-4) and the benzene (B151609) ring (H-5, H-6, H-8) will all have distinct chemical shifts. The proton at the C-4 position is expected to show coupling to the fluorine atom at C-3, resulting in a doublet. The protons on the benzenoid ring (H-5, H-6, and H-8) will exhibit splitting patterns consistent with their ortho and meta relationships. The hydroxyl proton (-OH) at C-7 typically appears as a broad singlet, the chemical shift of which can be sensitive to concentration, temperature, and solvent. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | 8.8 - 9.2 | s (singlet) | - |

| H-4 | 7.3 - 7.6 | d (doublet) | JH-F ≈ 2-4 Hz |

| H-5 | 7.8 - 8.0 | d (doublet) | JH5-H6 ≈ 8-9 Hz |

| H-6 | 7.0 - 7.2 | dd (doublet of doublets) | JH6-H5 ≈ 8-9 Hz, JH6-H8 ≈ 2-3 Hz |

| H-8 | 7.1 - 7.3 | d (doublet) | JH8-H6 ≈ 2-3 Hz |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are expected for the isoquinoline (B145761) core. The most notable feature is the signal for C-3, which is directly bonded to the highly electronegative fluorine atom. This carbon will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 235-250 Hz. rsc.org The C-7 carbon, attached to the hydroxyl group, will also be significantly downfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this aromatic system. magritek.comlibretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | ~140 | d | ³JCF ≈ 7-8 Hz |

| C-3 | ~158 | d | ¹JCF ≈ 240 Hz |

| C-4 | ~107 | d | ²JCF ≈ 34-35 Hz |

| C-4a | ~135 | s | - |

| C-5 | ~128 | s | - |

| C-6 | ~115 | d | ³JCF ≈ 9 Hz |

| C-7 | ~159 | s | - |

| C-8 | ~105 | d | ⁴JCF ≈ 3 Hz |

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine atoms within a molecule. alfa-chemistry.combeilstein-journals.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. colorado.edu This signal would likely appear as a doublet due to coupling with the vicinal proton (H-4). The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -130 ppm relative to CFCl₃. ucsb.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between H-5 and H-6, and between H-6 and H-8, confirming their positions on the benzene ring. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for definitively assigning the signals of protonated carbons, for example, linking the ¹H signal of H-1 to the ¹³C signal of C-1, H-4 to C-4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is arguably the most important experiment for piecing together the molecular skeleton, as it allows for the assignment of quaternary (non-protonated) carbons. For instance, the proton at C-1 would show HMBC correlations to C-3, C-8, and C-8a, unequivocally connecting the pyridine and benzene rings. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm assignments and provide insights into the molecule's conformation.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-5 ↔ H-6; H-6 ↔ H-8 | Confirms connectivity of protons on the benzenoid ring. |

| HSQC | H-1 ↔ C-1; H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6; H-8 ↔ C-8 | Assigns all protonated carbons. |

| HMBC | H-1 → C-3, C-8a; H-4 → C-3, C-5, C-8a; H-5 → C-4a, C-7; H-8 → C-4a, C-6, C-7 | Assembles the complete carbon skeleton and assigns quaternary carbons. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. arizona.edu For this compound (C₉H₆FNO), the nominal molecular weight is 163 g/mol . chemscene.com The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 163. Analysis of the fragmentation pattern can help confirm the structure; for example, the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) is common for such heterocyclic systems. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. rsc.org For this compound, HRMS would be used to confirm that the measured mass corresponds to the exact calculated mass for the molecular formula C₉H₆FNO, distinguishing it from any other combination of atoms that might have the same nominal mass.

Calculated Exact Mass for C₉H₆FNO [M]⁺: 163.0433

Calculated Exact Mass for C₉H₇FNO [M+H]⁺: 164.0512

Observing a peak at m/z 164.0512 in an ESI+ HRMS analysis would provide strong evidence for the elemental composition of the target compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, soft ionization techniques such as electrospray ionization (ESI) would likely be employed to generate the protonated molecule, [M+H]⁺.

The subsequent collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is predicted to follow fragmentation pathways characteristic of the isoquinoline skeleton. The presence of the fluorine and hydroxyl substituents would direct the fragmentation in a predictable manner. Key fragmentation pathways for isoquinoline alkaloids often involve the loss of small neutral molecules. nih.govrsc.org For this compound, expected fragmentation would include the loss of CO, HCN, and potentially HF, although the C-F bond is strong. The fragmentation of isoquinoline itself is known to proceed through the loss of HCN. researchgate.net The study of substituted isoquinolines has shown that fragmentation is influenced by the nature and position of the substituents. nih.gov For instance, the presence of hydroxyl and methoxy (B1213986) groups on the isoquinoline ring leads to characteristic losses of H₂O and CH₃OH, respectively. nih.gov

Predicted MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Neutral Loss | Predicted Fragment Structure |

| 164.0455 [M+H]⁺ | 146.0350 | H₂O | Protonated 3-Fluoroisoquinoline (B1619788) |

| 164.0455 [M+H]⁺ | 136.0396 | CO | Protonated 3-Fluoro-7-imino-cycloheptatriene |

| 164.0455 [M+H]⁺ | 137.0423 | HCN | Protonated Fluorobenzofuran |

| 164.0455 [M+H]⁺ | 119.0318 | H₂O + HCN | Protonated Fluorobenzyne |

Note: The m/z values are predicted based on the chemical formula C₉H₆FNO.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-F stretching vibration is anticipated to produce a strong absorption band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations would be observed in the 1650-1450 cm⁻¹ region. mdpi.comacs.orgaun.edu.eg The analysis of substituted quinolinediones has shown that the position of substituents can influence the vibrational frequencies of carbonyl groups, a principle that can be extended to the functional groups in this compound. mdpi.com

Predicted Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| O-H Stretch | 3400-3200 (broad) | Weak | Strong (IR) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| Aromatic C=C/C=N Stretch | 1650-1450 | 1650-1450 | Strong |

| C-O Stretch (Phenolic) | 1260-1180 | Medium | Strong (IR) |

| C-F Stretch | 1250-1000 | 1250-1000 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900-675 | 900-675 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The isoquinoline ring system is a chromophore that absorbs in the UV region. vscht.czrsc.org The presence of the hydroxyl group (an auxochrome) and the fluorine atom will influence the absorption maxima (λ_max).

The UV spectrum of isoquinoline in a neutral solvent typically shows multiple absorption bands corresponding to π→π* transitions. vscht.cz For this compound, it is expected that the absorption maxima will be red-shifted (a bathochromic shift) compared to unsubstituted isoquinoline due to the extension of the conjugated system by the hydroxyl group. The polarity of the solvent can also influence the position of the absorption bands. mdpi.com A study on monofluoroisoquinolines showed that the position of the fluorine atom affects the UV spectrum. acs.org The extension of conjugation in polycyclic systems generally leads to a bathochromic shift and an increase in molar absorptivity (hyperchromic effect). libretexts.orgjove.com

Predicted UV-Vis Absorption Data for this compound (in Methanol):

| Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π→π* (Benzenoid) | ~280 | ~5,000 |

| π→π* (Benzenoid) | ~320 | ~3,000 |

| π→π* (Quinonoid) | ~230 | ~40,000 |

X-ray Crystallography for Definitive Solid-State Structure Determination

This technique would definitively confirm the connectivity of the atoms, including the positions of the fluorine and hydroxyl substituents on the isoquinoline ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, would be elucidated. semanticscholar.org While predicting the crystal structure is not feasible, the expected outcome would be a detailed molecular model confirming the planar nature of the isoquinoline ring system.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile organic compounds. For a polar compound like this compound, reversed-phase HPLC would be the method of choice. koreascience.krresearchgate.netresearchgate.netmdpi.com A C18 or C8 column would likely be used with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. koreascience.krresearchgate.net

Detection would typically be performed using a UV detector set at one of the absorption maxima of the compound (e.g., ~280 nm). The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration. Purity is assessed by the percentage of the total peak area that the main peak represents.

Typical HPLC Parameters for Purity Analysis of this compound:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization to a more volatile and thermally stable compound is necessary. acs.org

A common derivatization method for compounds with hydroxyl groups is silylation, for example, by reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgcolostate.edu The resulting trimethylsilyl (B98337) (TMS) ether is much more volatile and can be readily analyzed by GC. The analysis of silylated isoquinoline alkaloids has been reported in the literature. researchgate.net

Typical GC Parameters for Analysis of Silylated this compound:

| Parameter | Value |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool for the real-time monitoring of chemical reactions leading to this compound. itwreagents.comlibretexts.orgchemistryhall.com Its primary application lies in tracking the consumption of starting materials and the concurrent formation of the desired product. This is achieved by comparing the migration of spots from the reaction mixture to those of the starting materials and a co-spot on the TLC plate. libretexts.org

A typical TLC analysis for a reaction producing this compound would involve spotting the starting materials, the reaction mixture at various time points, and a co-spot (a mixture of the starting material and the reaction mixture) onto a silica (B1680970) gel plate. libretexts.orgchemistryhall.com The plate is then developed in an appropriate solvent system, which is empirically determined to provide optimal separation between the reactants and the product. chemistryhall.com The difference in polarity between the starting materials and the more polar this compound (due to the hydroxyl group) allows for their separation on the plate. chemistryhall.com Visualization under UV light or with specific staining reagents reveals the progress of the reaction. itwreagents.com The disappearance of the starting material spot and the appearance of a new, distinct spot corresponding to the product indicate the reaction's progression towards completion. libretexts.org

Key Parameters for TLC Analysis of this compound Synthesis:

| Parameter | Description | Typical Value/Choice |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. The composition is critical for achieving good separation. | A mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized based on the specific reactants. |

| Visualization | Method used to see the separated spots. | UV light (254 nm) is often used if the compounds are UV-active. Chemical stains (e.g., potassium permanganate, iodine) can also be employed. itwreagents.com |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a compound in a specific TLC system. | The Rf value for this compound would be expected to be lower than that of less polar starting materials. |

Hyphenated Analytical Techniques for Integrated Analysis

For a more comprehensive and definitive analysis of this compound, especially within complex mixtures or for trace-level impurity identification, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detailed structural information provided by spectroscopic detectors.

HPLC-SPE-NMR-TOF-MS for Complex Mixture Analysis

The powerful combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) provides an unparalleled platform for the analysis of complex mixtures containing this compound. nih.govnih.gov This integrated approach allows for the separation, isolation, and unambiguous structural elucidation of individual components, even those present in minute quantities. nih.govchromatographyonline.com

The process begins with the separation of the mixture by HPLC. uab.cat As the separated components elute from the HPLC column, they can be selectively trapped on an SPE cartridge. chromatographyonline.com This step is crucial as it allows for the concentration of the analyte of interest, in this case, this compound, and the removal of the HPLC mobile phase, which might interfere with subsequent NMR analysis. chromatographyonline.com The trapped compound is then eluted from the SPE cartridge with a deuterated solvent suitable for NMR spectroscopy. chromatographyonline.com

The eluted sample is then analyzed by both high-resolution TOF-MS, which provides an accurate mass measurement and thus the elemental composition, and NMR spectroscopy (¹H, ¹³C, ¹⁹F, etc.), which reveals the detailed connectivity of atoms within the molecule. researchgate.net The combination of these data sets allows for the unequivocal identification of this compound and the characterization of any related impurities or metabolites. nih.govnih.gov

Advantages of HPLC-SPE-NMR-TOF-MS in the Analysis of this compound:

| Feature | Benefit |

| High-Resolution Separation | HPLC effectively separates this compound from closely related isomers and impurities. |

| Analyte Concentration | SPE enables the concentration of trace components, enhancing the sensitivity of NMR and MS detection. chromatographyonline.com |

| Solvent Exchange | Facilitates the transfer from an HPLC-compatible mobile phase to a deuterated NMR solvent without sample loss. chromatographyonline.com |

| Accurate Mass Measurement | TOF-MS provides high-resolution mass data, allowing for the determination of the elemental formula. researchgate.net |

| Detailed Structural Information | NMR spectroscopy provides definitive structural elucidation through the analysis of chemical shifts, coupling constants, and other parameters. |

| Comprehensive Analysis | The integrated system provides a complete picture of the sample composition in a single, streamlined workflow. uab.cat |

GC-MS for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. d-nb.infophytopharmajournal.com While this compound itself may have limited volatility due to its hydroxyl group and relatively high molecular weight, GC-MS can be invaluable for profiling volatile impurities, byproducts, or precursors from its synthesis. Derivatization, such as silylation of the hydroxyl group, can be employed to increase the volatility of this compound, making it amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. mdpi.com This mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for compound identification. mdpi.com

Application of GC-MS in the Context of this compound:

| Application | Description |

| Impurity Profiling | Identifies volatile organic impurities that may be present from starting materials or formed during the synthesis of this compound. |

| Precursor Analysis | Can be used to monitor the presence and purity of volatile starting materials used in the synthesis. |

| Byproduct Identification | Helps in identifying volatile side-products that may have formed during the reaction, providing insights into reaction mechanisms and potential optimization strategies. |

| Analysis after Derivatization | By converting the hydroxyl group to a less polar, more volatile derivative (e.g., a trimethylsilyl ether), GC-MS can be used for the quantitative analysis of this compound itself. |

Theoretical and Computational Investigations of 3 Fluoroisoquinolin 7 Ol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.orgaps.org It is widely employed in chemistry and materials science to predict the geometry and energy of molecules. mdpi.com For 3-Fluoroisoquinolin-7-ol, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process determines key structural parameters.

Illustrative Data Table for Optimized Geometry of this compound (Note: The following data are exemplary and represent the type of results obtained from a DFT calculation, not actual calculated values for this specific molecule.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-F | 1.35 Å |

| Bond Length | C7-O | 1.36 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C2-C3-F | 119.5° |

| Bond Angle | C6-C7-O | 121.0° |

| Dihedral Angle | F-C3-C4-C4a | 179.8° |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A small gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a large HOMO-LUMO gap implies higher stability and lower chemical reactivity. researchgate.net These orbital energies are also used to calculate global reactivity descriptors like electronegativity, chemical hardness, and softness.

Illustrative Data Table for Frontier Molecular Orbitals of this compound (Note: The following data are exemplary and represent the type of results obtained from a DFT calculation, not actual calculated values for this specific molecule.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO-2 | -7.85 | Lower energy occupied orbital |

| HOMO-1 | -7.12 | Occupied orbital below the HOMO |

| HOMO | -6.50 | Highest Occupied Molecular Orbital |

| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital |

| LUMO+1 | -1.15 | Unoccupied orbital above the LUMO |

| LUMO+2 | -0.55 | Higher energy unoccupied orbital |

| HOMO-LUMO Gap | 4.70 | Energy difference (LUMO - HOMO) |

Quantum chemistry methods can accurately predict various spectroscopic properties, providing a powerful link between theory and experiment.

NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for active nuclei such as ¹H, ¹³C, and ¹⁹F. mdpi.comyoutube.com These predictions are valuable for assigning signals in experimental spectra and confirming molecular structures. For this compound, predicting the ¹⁹F chemical shift is particularly important due to the fluorine substituent. nih.govresearchgate.net The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects.

Illustrative Data Table for Predicted NMR Chemical Shifts (in ppm) (Note: The following data are exemplary and represent the type of results obtained from a computational study, not actual calculated values for this specific molecule.)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |

|---|---|---|---|

| H (on O7) | 9.5 | - | - |

| H1 | 8.2 | - | - |

| C3 | - | 155.0 (JCF=240 Hz) | - |

| C7 | - | 158.0 | - |

| F3 | - | - | -115.0 |

IR Frequencies: Infrared (IR) spectroscopy identifies molecular functional groups based on their vibrational frequencies. msu.edu DFT calculations can compute these vibrational modes and their corresponding frequencies and intensities. vscht.cz This allows for a detailed assignment of the experimental IR spectrum. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, C-F stretching, C=N and C=C stretching of the isoquinoline (B145761) ring, and various C-H bending modes.

Illustrative Data Table for Predicted IR Frequencies (in cm⁻¹) (Note: The following data are exemplary and represent the type of results obtained from a computational study, not actual calculated values for this specific molecule.)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3450 | Medium | O-H stretch |

| 3080 | Weak | Aromatic C-H stretch |

| 1620 | Strong | C=N stretch |

| 1580 | Strong | Aromatic C=C stretch |

| 1250 | Strong | C-F stretch |

| 1180 | Medium | C-O stretch |

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comrsc.org MD simulations provide a detailed view of conformational flexibility and interactions with the surrounding environment. nih.gov

MD simulations can explore the conformational landscape of this compound. lumenlearning.com While the isoquinoline ring system is largely rigid, rotation around single bonds, such as the C-O bond of the hydroxyl group, can occur. The simulation tracks the atomic positions over time, revealing the preferred orientations (conformers) and the energy barriers between them. utdallas.edu This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. Fluorine substitution, in particular, can significantly impact conformational preferences due to steric and electrostatic effects. semanticscholar.orgsoton.ac.uk

The behavior of a molecule can change dramatically in a solution compared to the gas phase. MD simulations are ideal for studying these solvation effects by explicitly modeling the interactions between this compound and surrounding solvent molecules (e.g., water or DMSO). The simulation can reveal how solvent molecules arrange themselves around the solute, forming a "solvation shell." It can also quantify the formation of hydrogen bonds, for instance, between the hydroxyl group or the nitrogen atom of the solute and water molecules. This information is vital for understanding solubility and predicting how the solvent environment influences the molecule's conformation and reactivity.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in mapping out the intricate details of chemical reactions. By modeling the energy landscape of a reaction, scientists can understand how reactants are converted into products, the speed at which these transformations occur, and the stability of any transient species formed along the way.

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. It is an unstable, fleeting arrangement of atoms that must be achieved for a reaction to proceed. Computational methods, such as Density Functional Theory (DFT), are employed to locate these first-order saddle points on the potential energy surface. ucsb.edu

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, transition state calculations can predict the feasibility and rate of the reaction. Methods like QST2 (Quadratic Synchronous Transit) or Berny optimization are used in software packages like Gaussian to find the precise geometry and energy of the transition state. ucsb.eduyoutube.com

Table 1: Hypothetical Energy Barriers for a Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Electrophilic Attack at C4 | DFT (B3LYP) | 6-31G(d) | 25.4 |

| Electrophilic Attack at C6 | DFT (B3LYP) | 6-31G(d) | 28.1 |

Note: The data in this table is illustrative and represents typical outputs from computational chemistry studies.

Beyond just the transition state, computational chemistry can map the entire reaction pathway, including any intermediates. researchgate.netresearchgate.net An intermediate is a relatively stable molecule that exists for a finite time between two transition states. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed reaction profile can be constructed.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactants and products (or intermediates). joaquinbarroso.com This process involves following the reaction path downhill from the transition state in both forward and reverse directions. joaquinbarroso.com For reactions involving this compound, this could reveal, for example, the formation of a sigma complex (Wheland intermediate) during an electrophilic substitution reaction. The geometry, energy, and electronic properties of such intermediates can be thoroughly characterized.

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comencyclopedia.pubresearchgate.net This theory utilizes the analysis of the electron density distribution to understand chemical processes. mdpi.com

Within MEDT, the analysis of the topology of the Electron Localization Function (ELF) is used to understand bonding changes along a reaction pathway. For a reaction involving this compound, MEDT could be used to precisely determine when and how bonds are broken and formed by tracking the changes in electron density. researchgate.net This approach provides a powerful, visualizable model of the electronic events that drive the chemical transformation, offering deep insights into the reaction mechanism. mdpi.comresearchgate.net

Computational Chemistry in Drug Discovery (Excluding Clinical Aspects)

In silico techniques are a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates before costly and time-consuming synthesis and experimental testing. springernature.comslideshare.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a biological target, typically a protein or enzyme). nih.govpreprints.orgresearchgate.net The primary goal is to predict the binding mode and affinity, often represented by a docking score, which estimates the binding free energy. researchgate.net

For this compound, docking studies could be performed against a range of protein targets to identify potential biological activity. The isoquinoline scaffold is a known "privileged structure" in medicinal chemistry, found in many biologically active compounds. researchoutreach.orgnih.gov The docking simulation would place the molecule into the active site of a target protein and evaluate interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The fluorine atom and hydroxyl group of the molecule would be of particular interest, as they can form strong hydrogen bonds and other specific interactions that enhance binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond (with -OH) |

| Tyrosine Kinase | -9.2 | Asp810, Met790 | Hydrogen Bond (with N), Hydrophobic |

Note: This data is hypothetical, serving to illustrate the output of molecular docking simulations.

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction models use a compound's structure to estimate these properties, helping to identify potential liabilities early in the drug discovery process. springernature.comnih.govaudreyli.com

For this compound, various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. slideshare.netaudreyli.com The presence of the fluorine atom can significantly influence these properties, often increasing metabolic stability and membrane permeability. researchgate.netrsc.orgnih.gov Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can flag potential issues, guiding medicinal chemists in the design of improved analogues. audreyli.com

Table 3: Predicted ADMET Properties for this compound

| ADMET Property | Predicted Value/Classification | Confidence |

|---|---|---|

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeation | Low | Medium |

| Caco-2 Permeability | Moderate | High |

| CYP2D6 Inhibition | Non-inhibitor | High |

| hERG Inhibition | Low Risk | Medium |

Note: These predictions are illustrative and based on typical outputs from ADMET prediction software.

Computational Approaches for Rational Design of Fluorine-Containing Compounds

The rational design of fluorine-containing compounds, such as this compound, leverages a variety of computational methods to predict and analyze molecular behavior, thereby accelerating the drug discovery process. nih.govpatsnap.comwiley.com These in silico techniques allow researchers to model the interactions between a ligand and its target protein at an atomic level, providing insights that guide the synthesis of more potent and selective molecules. nih.gov The incorporation of fluorine into heterocyclic structures like isoquinoline can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making computational prediction of these effects crucial. nih.govresearchgate.net

Key computational methods applied in the rational design of such compounds include molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, estimating its binding affinity. nih.govpatsnap.com For isoquinoline derivatives, docking studies have been used to identify key interactions within the binding sites of various enzymes, such as PI3K/mTOR and EGFR. nih.govderpharmachemica.com In the context of this compound, docking could elucidate how the fluorine atom at the 3-position and the hydroxyl group at the 7-position contribute to binding, for instance, by forming specific hydrogen bonds or other electrostatic interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the physiological environment. patsnap.com These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the target protein. mdpi.commdpi.com For fluorinated compounds, MD can be particularly useful in evaluating the stability of interactions involving the C-F bond. nih.gov

Quantum Mechanics (QM) Methods: QM calculations, particularly Density Functional Theory (DFT), are used to study the electronic properties of molecules with high accuracy. nih.gov These methods can calculate parameters like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution. nih.gov For a molecule like this compound, DFT can precisely model the effects of the highly electronegative fluorine atom on the electron density of the isoquinoline ring system, which in turn influences its reactivity and interaction with biological targets. nih.gov

These computational tools are often used in a synergistic fashion to build a comprehensive understanding of a molecule's structure-activity relationship (SAR), guiding the design of new analogs with improved therapeutic profiles. nih.gov The table below summarizes the application of these methods in designing fluorinated and heterocyclic compounds.

| Computational Method | Primary Function | Application in Designing Fluorine-Containing Compounds | Relevant Findings for Isoquinoline Scaffolds |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a target protein. nih.govpatsnap.com | To evaluate how fluorine substitution impacts binding orientation and score. | Identified key hydrogen bonding and hydrophobic interactions for isoquinoline derivatives in kinase inhibitor design. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess complex stability. patsnap.com | To confirm the stability of the docked pose and analyze the dynamics of the C-F bond within the binding pocket. | Confirmed the stable binding of tetrahydroisoquinoline-based antagonists to the CD44 receptor. mdpi.com |

| Quantum Mechanics (DFT) | Calculates electronic structure and properties. nih.gov | To understand the electronic effects of fluorine on the molecule's reactivity, pKa, and interaction potential. | Used to analyze charge delocalization and hyperconjugative interactions in chloroquinoline derivatives. nih.gov |

Cheminformatics and Virtual Screening Applications

Cheminformatics provides the tools to manage, analyze, and screen vast libraries of chemical compounds, which is fundamental to modern drug discovery. nih.gov Virtual screening (VS) is a key application of cheminformatics that computationally searches large databases of molecules to identify those likely to bind to a specific drug target. nih.govnih.gov This process significantly narrows down the number of compounds for experimental testing, saving time and resources. derpharmachemica.comnih.gov For a scaffold like this compound, VS can be employed to discover novel derivatives with potentially enhanced biological activity.

Virtual screening approaches are broadly categorized into two types: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein. patsnap.com Large compound libraries are docked into the target's binding site, and molecules are ranked based on their predicted binding affinity or scoring function. derpharmachemica.com This approach is powerful for discovering novel scaffolds that are sterically and electrostatically complementary to the target site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. patsnap.comnih.gov This approach relies on the knowledge of other molecules (ligands) that are known to be active. A model, or pharmacophore, is built based on the shared chemical features of these known actives. researchgate.net This model is then used to search databases for other compounds that possess similar features. nih.gov For this compound, if its biological target were known but its structure were not, a ligand-based screen could be initiated using its structure as a template to find similarly shaped molecules with comparable electrostatic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful cheminformatics tool. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to derive correlations between the 3D properties of a set of molecules and their biological activities. mdpi.com Such models can highlight which regions of a molecule, like the isoquinoline scaffold, are sensitive to modification, guiding the design of more potent analogs. mdpi.com

The typical workflow for a virtual screening cascade is outlined in the table below.

| Step | Description | Tools and Techniques | Objective for this compound |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. This involves standardizing structures, generating 3D conformers, and filtering for drug-like properties (e.g., using Lipinski's Rule of Five). nih.govnih.gov | RDKit, Open Babel, various chemical databases (e.g., ZINC, Enamine) | To create a filtered, high-quality library of compounds for screening against a target of interest. |

| 2. Screening | The prepared library is screened using either structure-based (docking) or ligand-based (pharmacophore, shape similarity) methods. patsnap.comnih.gov | AutoDock, ICM-Pro, ROCS, VSFlow | To identify a subset of compounds from the library that are predicted to be active. derpharmachemica.comnih.gov |

| 3. Hit Selection & Post-processing | The top-scoring compounds ("hits") are selected and visually inspected. Further analysis, such as clustering for diversity and re-scoring with more accurate methods, is performed. | Discovery Studio, PyMOL | To select a diverse and promising set of virtual hits for experimental validation. |

| 4. Experimental Validation | The selected hits are acquired or synthesized and tested experimentally to confirm their biological activity. | In vitro biological assays | To confirm the computational predictions and identify true active compounds. |

Biological and Pharmacological Relevance of 3 Fluoroisoquinolin 7 Ol and Its Derivatives Mechanistic/molecular Focus

Enzymatic Interaction and Inhibition Studies

The ability of isoquinoline (B145761) derivatives to interact with and inhibit various enzymes is a cornerstone of their pharmacological relevance. These interactions are often highly specific, targeting the active sites or allosteric sites of enzymes, leading to the modulation of their catalytic activity.

Kinases are critical regulators of cell signaling, and their dysregulation is implicated in numerous diseases, making them important therapeutic targets. nih.govnih.gov The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB, also known as Akt) pathway is a key signaling cascade involved in cell survival, growth, and proliferation. researchgate.netnih.gov

Imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of the PI3K/PKB pathway. nih.gov Furthermore, certain compounds have been developed as allosteric Akt kinase inhibitors. researchgate.net Unlike inhibitors that compete with ATP for the kinase's active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its proper function. researchgate.netnih.gov This mode of inhibition can offer greater selectivity for specific kinase isozymes. researchgate.net For instance, the development of inhibitors that are dependent on the pleckstrin homology (PH) domain has led to compounds with high selectivity for Akt1 and/or Akt2. researchgate.net

Other studies have highlighted different kinase targets for isoquinoline-related structures. For example, 3H-pyrazolo[4,3-f]quinoline-based compounds have been shown to be potent inhibitors of the FLT3 kinase, operating through a type I binding mode where the pyrazolo group interacts with a cysteine residue in the hinge region of the kinase. nih.gov Additionally, certain quinazoline (B50416) derivatives have been developed as selective inhibitors of Aurora A kinase, another key regulator of the cell cycle. nih.gov The kinase inhibitor GNF-7 has demonstrated broad activity, inhibiting multiple kinases including C-terminal Src kinase (CSK), p38α (MAPK14), and ABL proto-oncogene 1/2 (ABL1/2). mdpi.com

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in signal transduction. nih.gov PDE4, in particular, is a key regulator of inflammatory responses, making it an important target for inflammatory diseases like psoriasis and asthma. nih.govnih.gov